molecular formula C13H12FN3O B2518326 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline CAS No. 2097895-29-7

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline

Cat. No.: B2518326
CAS No.: 2097895-29-7
M. Wt: 245.257
InChI Key: JXCFTFQEIVDUNY-UHFFFAOYSA-N
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Description

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline is a quinazoline derivative characterized by a fluorine atom at position 6 and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety at position 2. Quinazolines are heterocyclic aromatic compounds with a broad spectrum of pharmacological applications, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

5-(6-fluoroquinazolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-8-1-2-12-11(3-8)13(16-7-15-12)17-5-10-4-9(17)6-18-10/h1-3,7,9-10H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCFTFQEIVDUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated 2-azabicyclo[2.2.1]heptane moiety . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable and cost-effective routes that ensure high yield and purity of the final product. Optimization of reaction conditions and the use of robust catalysts are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Studies have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including melanoma, breast cancer, and non-small cell lung cancer. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division and tumor growth.

Research indicates that 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline may modulate enzyme or receptor functions within biological systems. Ongoing studies are focused on understanding its binding affinities and mechanisms of action, which could lead to novel therapeutic applications in treating various diseases .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it valuable in the development of new materials and chemical processes .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound significantly inhibits cell proliferation in human cancer cell lines such as MCF7 (breast) and A549 (lung), demonstrating its potential as an anticancer agent .
  • Enzyme Modulation : Research has indicated that this compound may act as an inhibitor for specific enzymes involved in tumor growth, providing insights into its role as a therapeutic agent in cancer treatment .
  • Synthesis of Derivatives : The compound has been utilized as a precursor in synthesizing various derivatives that exhibit enhanced biological activity, further expanding its applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Structural Differences

  • Core Heterocycle : The quinazoline core in the target compound distinguishes it from triazine, pyridine, and pyrazolopyrimidine derivatives. Quinazolines are larger and more planar, favoring π-π stacking interactions in biological targets .
  • Substituent Position : The bicyclic amine at position 4 in the target compound contrasts with its placement on triazine (position 4) or pyridine (position 6) in analogs.
  • Functional Groups : The 6-fluoro group in the target compound enhances electronegativity, while analogs feature diverse groups like aldehydes (for bioconjugation) or esters (for PROTACs) .

Pharmacological Implications

  • Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism, a feature shared with fluorophenyl analogs (e.g., ) .
  • Stereochemistry : Stereospecific variants (e.g., (1R,4R)-configured analogs in ) highlight the importance of chirality in target selectivity .

Biological Activity

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline, also referred to as FLZ-AZD2811, is a novel small molecule under investigation for its potential therapeutic applications, particularly in oncology. This compound is characterized by its unique quinazoline core, which is substituted with a fluoro group and integrated into a bicyclic structure containing oxygen and nitrogen atoms. The biological activity of this compound has garnered attention due to its promising effects against various cancer cell lines.

The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may inhibit tubulin polymerization . This inhibition is critical because tubulin polymerization is essential for mitotic spindle formation during cell division, making it a viable target for anticancer therapies.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

  • Melanoma
  • Breast Cancer
  • Non-Small Cell Lung Cancer

In vitro studies have demonstrated that this compound can effectively reduce cell viability in these cancer types, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural uniqueness of 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-y}quinazoline contributes to its biological properties. A comparison with similar compounds reveals key structural features that may influence its activity:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azabicyclo[2.2.1]heptaneBicyclic structure similar to quinazoline coreLacks fluoro substitution
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneAnother bicyclic structure with fluoro substitutionDifferent core structure compared to quinazoline

The combination of the quinazoline core with the fluoro group and the bicyclic structure enhances the compound's reactivity and interaction with biological targets, which is essential for its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives, providing context for the potential applications of 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-y}quinazoline:

  • Anticancer Properties : A study highlighted that quinazoline derivatives exhibit significant antitumor activity through kinase inhibition mechanisms, suggesting that modifications to the quinazoline structure can enhance efficacy against specific cancer types .
  • EGFR Inhibition : Another research effort focused on the design of quinazolines that inhibit epidermal growth factor receptor (EGFR) activity, demonstrating that structural modifications can lead to compounds with nanomolar inhibitory activity against EGFR, which is crucial in many cancers .
  • Dual Activity : Research has also indicated that certain quinazoline derivatives can act as dual inhibitors of tyrosine kinases and tubulin polymerization, presenting a multifaceted approach to cancer treatment by targeting multiple pathways simultaneously .

Q & A

Q. Key Considerations :

  • Use of protecting groups (e.g., Boc) to prevent undesired side reactions.
  • Optimization of solvent polarity (e.g., ethanol/water mixtures) to stabilize intermediates.

Which spectroscopic techniques are critical for characterizing 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline and its analogs?

Answer:

  • 1H/13C NMR : To confirm regiochemistry of substituents (e.g., fluorine at position 6, bicyclic moiety at position 4). Distinct shifts for protons on the bicyclic system (δ = 3.0–4.5 ppm) and quinazoline aromatic protons (δ = 7.0–8.5 ppm) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1670 cm⁻¹) and ether (C-O, ~1150 cm⁻¹) groups in the bicyclic structure .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns, particularly for fluorine-containing derivatives .

How can molecular docking and dynamics simulations predict the EGFR inhibitory activity of quinazoline derivatives?

Answer:

  • Docking Workflow :
    • Ligand Preparation : Optimize the 3D structure of the quinazoline derivative using DFT (e.g., B3LYP/6-31G*).
    • Target Selection : Use EGFR kinase domain (PDB: 1M17) as the receptor.
    • Binding Affinity Analysis : AutoDock Vina or Schrödinger Glide to estimate binding energies.
  • Molecular Dynamics (MD) :
    • Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns using GROMACS.
    • Analyze hydrogen bond stability (e.g., between quinazoline N3 and Met793) and RMSD fluctuations .

Example Finding : Derivatives with electron-withdrawing groups (e.g., -F) enhance binding stability by reducing repulsion with EGFR’s hydrophobic pocket .

What strategies address contradictions in biological activity data across substituent modifications on the quinazoline scaffold?

Answer:

  • Systematic SAR Studies :
    • Compare substituent effects (e.g., -OCH3 vs. -F) on activity across multiple assays (e.g., IC50 in kinase vs. cytotoxicity in cell lines).
    • Use meta-analysis to identify trends (e.g., 6-fluoro substitution correlates with antitumor activity but varies by cell line) .
  • Assay Standardization :
    • Control variables such as incubation time (e.g., 48 vs. 72 hours) and serum concentration to minimize variability .

Case Study : 6-Fluoro derivatives show potent EGFR inhibition in vitro but reduced efficacy in vivo due to metabolic instability, highlighting the need for pharmacokinetic optimization .

What in vitro assays are typically employed to evaluate the antitumor potential of 6-fluoroquinazoline derivatives?

Answer:

  • Cell Viability Assays :
    • MTT or SRB assays using osteosarcoma (e.g., MG-63) or breast cancer (MCF-7) cell lines .
  • Kinase Inhibition Profiling :
    • ELISA-based EGFR/TK inhibition assays with gefitinib as a positive control .
  • Apoptosis Markers :
    • Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

Data Interpretation : IC50 values <1 μM indicate high potency, while selectivity indices (SI = IC50 normal cells / IC50 cancer cells) >10 suggest therapeutic potential .

How do QSAR models aid in designing new quinazoline derivatives with enhanced osteosarcoma activity?

Answer:

  • 2D-QSAR :
    • Heuristic methods identify critical descriptors (e.g., LogP, polar surface area). Example: High LogP (>3.5) correlates with improved membrane permeability .
  • 3D-QSAR (CoMSIA) :
    • Contour maps highlight favorable regions for bulky substituents (e.g., 4-methoxyphenyl at position 6 enhances steric complementarity) .
  • Virtual Screening :
    • Combine QSAR with docking to prioritize derivatives for synthesis.

What are the key considerations in optimizing reaction conditions for synthesizing triazolo-fused quinazoline derivatives?

Answer:
Table 1. Reaction Optimization for Triazoloquinazolines

ReagentSolventTemperatureYield (%)Reference
Triethyl orthoformateEthanolReflux67
Acetic acidAcOHReflux70
Benzoyl chlorideCH2Cl2RT72

Q. Key Factors :

  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl2) to accelerate cyclization.
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate isomers.

How can electrochemical methods and DFT calculations elucidate the redox properties of ferrocenyl-substituted quinazolinones?

Answer:

  • Cyclic Voltammetry (CV) :
    • Single-electron oxidation peaks (~0.5 V vs. Ag/AgCl) confirm ferrocene’s redox activity .
  • DFT Analysis :
    • HOMO-LUMO gaps (~3.2 eV) predict charge-transfer interactions.
    • Mulliken charges reveal electron density redistribution at the quinazoline-bicyclic interface .

Application : Ferrocene conjugation enhances electrochemical signaling in biosensors targeting EGFR .

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